Foeniculin, (E)-

Catalog No.
S759451
CAS No.
78259-41-3
M.F
C14H18O
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Foeniculin, (E)-

CAS Number

78259-41-3

Product Name

Foeniculin, (E)-

IUPAC Name

1-(3-methylbut-2-enoxy)-4-[(E)-prop-1-enyl]benzene

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C14H18O/c1-4-5-13-6-8-14(9-7-13)15-11-10-12(2)3/h4-10H,11H2,1-3H3/b5-4+

InChI Key

JGELFJUQMIUNOO-SNAWJCMRSA-N

SMILES

CC=CC1=CC=C(C=C1)OCC=C(C)C

Canonical SMILES

CC=CC1=CC=C(C=C1)OCC=C(C)C

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OCC=C(C)C

(E)-Foeniculin is a naturally occurring organic compound found in the leaf oil of certain plants, particularly a species called Clausena anisata []. Research into (E)-Foeniculin is currently in its early stages, and most scientific studies focus on its role as a constituent of plant oils rather than its individual properties.

Isolation and Identification

One area of research explores the methods for isolating and identifying (E)-Foeniculin from plant oils. A study published in 2011 details a process for extracting leaf oil from Clausena anisata and separating its various components, including (E)-Foeniculin []. This type of research helps scientists understand the chemical makeup of plant oils and develop methods for obtaining specific compounds.

Potential Industrial Applications

Some scientific inquiry focuses on the potential industrial applications of (E)-Foeniculin. A 2017 study mentions (E)-Foeniculin in the context of interesterification, a process used to modify vegetable oils []. This suggests that researchers might be exploring (E)-Foeniculin's potential role in creating new or improved industrial oils. However, more research is needed to determine the feasibility of these applications.

Foeniculin, (E)- is a chemical compound with the molecular formula C14H18OC_{14}H_{18}O and a molecular weight of 218.29 g/mol. It is characterized as a cyclohexanone derivative and is primarily derived from the endophytic fungus Diaporthe foeniculina. This compound has been isolated alongside several related compounds, known as foeniculins A–H, which exhibit various biological activities. The structure of Foeniculin, (E)- has been elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, confirming its unique configuration and properties .

Including:

  • Oxidation: This process can convert Foeniculin, (E)- into various oxidized derivatives, affecting its biological activity.
  • Reduction: Reduction reactions can lead to the formation of alcohols or other functional groups.
  • Substitution Reactions: These reactions involve the replacement of one functional group by another, allowing for the modification of its chemical structure .

The versatility in its reactivity makes Foeniculin, (E)- a valuable compound in synthetic organic chemistry.

Foeniculin, (E)- has demonstrated significant biological activities: